4-Ethoxybutan-1-amine
Overview
Description
4-Ethoxybutan-1-amine is an organic compound with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol . It belongs to the class of amines and is characterized by the presence of an ethoxy group attached to a butan-1-amine backbone . This compound is used in various fields of research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxybutan-1-amine can be synthesized through the nucleophilic substitution of haloalkanes with ammonia or amines . One common method involves the reaction of 4-chlorobutan-1-amine with ethanol in the presence of a base, such as sodium hydroxide, to form this compound . The reaction conditions typically include heating the mixture to reflux and maintaining it for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield . The reaction mixture is continuously fed into the reactor, and the product is collected and purified using distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybutan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like bromoethane or chloroethane are used in the presence of a base.
Major Products Formed
Oxidation: Forms oxo compounds such as 4-ethoxybutanal.
Reduction: Forms primary amines such as butan-1-amine.
Substitution: Forms substituted amines such as 4-ethoxybutan-2-amine.
Scientific Research Applications
4-Ethoxybutan-1-amine is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-ethoxybutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors . It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites . The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutan-1-amine: Similar in structure but contains a hydroxy group instead of an ethoxy group.
4-Methoxybutan-1-amine: Contains a methoxy group instead of an ethoxy group.
Butan-1-amine: Lacks the ethoxy group and is a simpler amine.
Uniqueness
4-Ethoxybutan-1-amine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs . This makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
4-ethoxybutan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-8-6-4-3-5-7/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDELFUQKNPLION-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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